NSC 626765

Description

NSC 626765 is a synthetic compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program database. This tool correlates growth inhibition (GI₅₀) profiles across 60 human tumor cell lines to identify compounds with similar mechanisms of action . This compound is hypothesized to belong to a class of transcription/translation inhibitors based on its computational similarity to compounds like deoxybouvardin (NSC 259969) and bouvardin (NSC 259968), which globally suppress eukaryotic gene expression .

Properties

CAS No. |

138226-16-1 |

|---|---|

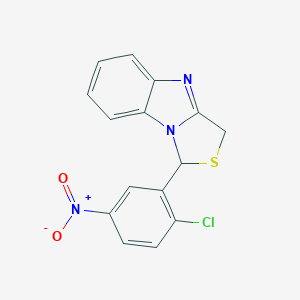

Molecular Formula |

C15H10ClN3O2S |

Molecular Weight |

331.8 g/mol |

IUPAC Name |

1-(2-chloro-5-nitrophenyl)-1,3-dihydro-[1,3]thiazolo[3,4-a]benzimidazole |

InChI |

InChI=1S/C15H10ClN3O2S/c16-11-6-5-9(19(20)21)7-10(11)15-18-13-4-2-1-3-12(13)17-14(18)8-22-15/h1-7,15H,8H2 |

InChI Key |

MYXKHRSTGNIYQC-UHFFFAOYSA-N |

SMILES |

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Canonical SMILES |

C1C2=NC3=CC=CC=C3N2C(S1)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |

Synonyms |

1-(2-Chloro-5-(hydroxy(oxido)amino)phenyl)-3H-[1,3]thiazolo[3,4-a]benz imidazole |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 626765 typically involves multi-step organic reactions. One common approach is the condensation of o-phenylenediamines with aryl aldehydes in the presence of hydrogen peroxide (H₂O₂) and hydrochloric acid (HCl) in acetonitrile at room temperature . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

NSC 626765 undergoes various chemical reactions, including:

Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.

Reduction: The chloro group can be reduced to form corresponding amines.

Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C).

Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce amines.

Scientific Research Applications

NSC 626765 has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of NSC 626765 involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following compounds exhibit structural or functional similarities to NSC 626765, as identified through the NCI database and COMPARE algorithm (Pearson correlation coefficients ≥0.79) :

Mechanistic Overlap

- Transcription/Translation Inhibition : Deoxybouvardin, bouvardin, and S-3'-deacetyl-phyllanthoside disrupt ribosomal function or RNA polymerase activity, leading to stalled protein synthesis . This compound likely shares this broad mechanism, as indicated by its high COMPARE correlation (Pearson >0.8) with these compounds.

- DNA-Targeting Activity: Olivomycin and NSC 0042379 interact directly with DNA or topoisomerases, causing strand breaks and replication stress .

Cytotoxicity Profiles

- Broad-Spectrum Activity : Deoxybouvardin and bouvardin exhibit pan-tumor efficacy (mean Log GI₅₀ = -7.04), with heightened sensitivity in leukemia and ovarian cancer cell lines .

- Tissue-Specific Variability : S-3'-deacetyl-phyllanthoside shows preferential activity in hematopoietic malignancies, while olivomycin is potent in solid tumors (e.g., colon, lung) . This compound’s tissue selectivity remains uncharacterized but may mirror these trends.

Structural and Functional Divergences

- Natural vs.

- Target Specificity : Unlike olivomycin’s DNA intercalation, NSC 0042379 selectively inhibits topoisomerase I without intercalative effects, reducing off-target toxicity . This compound’s specificity requires further elucidation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.